alpha-amylcinnamyl formate, AldrichCPR
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Overview
Description
Alpha-amylcinnamyl formate is a chemical compound with the molecular formula C15H20O2 and a molecular weight of 232.32. It is also known by its systematic name, 2-(Phenylmethylene)-1-heptanol formate . This compound is used primarily in the pharmaceutical industry as a reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-amylcinnamyl formate can be synthesized through the esterification of alpha-amylcinnamyl alcohol with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of alpha-amylcinnamyl formate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Alpha-amylcinnamyl formate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Hydrolysis: Alpha-amylcinnamyl alcohol, formic acid.
Oxidation: Alpha-amylcinnamyl aldehyde.
Reduction: Alpha-amylcinnamyl alcohol.
Scientific Research Applications
Alpha-amylcinnamyl formate is used in various scientific research applications, including:
Pharmaceutical Research: As a reference standard for quality control and assay validation in the pharmaceutical industry.
Chemical Synthesis: As an intermediate in the synthesis of other complex organic compounds.
Biological Studies: Investigating its effects on biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of alpha-amylcinnamyl formate involves its interaction with specific molecular targets in biological systems. It can act as a precursor to other bioactive compounds, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Alpha-amylcinnamyl formate can be compared with other similar compounds such as:
Alpha-amylcinnamyl acetate: Similar in structure but with an acetate group instead of a formate group.
Alpha-amylcinnamyl alcohol: The alcohol form of the compound, used as an intermediate in the synthesis of alpha-amylcinnamyl formate.
Ethyl formate: A simpler ester with different applications in the flavor and fragrance industry.
Uniqueness
Alpha-amylcinnamyl formate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to its analogs. Its use as a reference standard in pharmaceutical research highlights its importance in ensuring the quality and consistency of pharmaceutical products .
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
[(E)-1-phenyloct-1-en-3-yl] formate |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-10-15(17-13-16)12-11-14-8-6-4-7-9-14/h4,6-9,11-13,15H,2-3,5,10H2,1H3/b12-11+ |
InChI Key |
PULNKJHBRAQWEJ-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1=CC=CC=C1)OC=O |
Canonical SMILES |
CCCCCC(C=CC1=CC=CC=C1)OC=O |
Origin of Product |
United States |
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